molecular formula C15H13NO3 B411856 3-methoxybenzaldehyde O-benzoyloxime

3-methoxybenzaldehyde O-benzoyloxime

Cat. No.: B411856
M. Wt: 255.27g/mol
InChI Key: IMYRSLLJTMDPRY-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxybenzaldehyde O-benzoyloxime is a derivative of 3-methoxybenzaldehyde, where the aldehyde group is converted into an oxime and subsequently benzoylated. This compound belongs to the class of O-acyloximes, which are characterized by their R1–C=N–O–C(O)–R2 structure. Such derivatives are often explored for their biological activities, including local anesthetic and anti-inflammatory properties, as well as their ability to form inclusion complexes with cyclodextrins to enhance solubility and stability .

The synthesis typically involves oximation of 3-methoxybenzaldehyde followed by benzoylation. For example, complexes with β-cyclodextrin (e.g., LA-180) are synthesized by mixing equimolar solutions of the O-benzoyloxime derivative and β-cyclodextrin in ethanol-water, followed by evaporation at 50–55°C. These complexes exhibit improved pharmacological profiles, such as reduced toxicity and enhanced efficacy .

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27g/mol

IUPAC Name

[(E)-(3-methoxyphenyl)methylideneamino] benzoate

InChI

InChI=1S/C15H13NO3/c1-18-14-9-5-6-12(10-14)11-16-19-15(17)13-7-3-2-4-8-13/h2-11H,1H3/b16-11+

InChI Key

IMYRSLLJTMDPRY-LFIBNONCSA-N

SMILES

COC1=CC=CC(=C1)C=NOC(=O)C2=CC=CC=C2

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/OC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=CC=CC(=C1)C=NOC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituents on the benzaldehyde core (e.g., fluoro, methoxy) influence electronic properties and binding interactions.
  • β-cyclodextrin complexation is a common strategy to enhance bioavailability and reduce toxicity, as seen in LA-180 and related compounds .

Table 2: Pharmacological Profiles of O-Benzoyloxime Derivatives

Compound Name Biological Activity Toxicity (LD₅₀, mg/kg) Notable Findings Reference
3-Methoxybenzaldehyde O-benzoyloxime-β-CD (LA-180) Local anesthetic (infiltration/conduction) 925 (subcutaneous) High activity, low toxicity compared to lidocaine and novocaine
(E)-(3,5-di-t-butyl)-4-methoxybenzaldehyde O-benzoyloxime Cardiovascular applications (Lp-PLA2 inhibition) N/A Potential for atherosclerosis treatment; no toxicity data reported
3-Methoxybenzaldehyde thiosemicarbazone Anti-cancer (in silico and in vitro) N/A Poor solubility in polar solvents; drug-likeness complies with Lipinski’s rules

Key Observations :

  • LA-180 demonstrates superior local anesthetic activity with minimal acute toxicity, making it a promising candidate for clinical use .
Physicochemical and ADMET Properties

Table 3: Drug-Likeness and ADMET Predictions

Property This compound 3-Methoxybenzaldehyde Thiosemicarbazone (E)-4-Fluorobenzaldehyde O-benzoyloxime
Molecular Weight (g/mol) 297.28 209.27 259.24
LogP 2.5 (predicted) 1.8 3.1
H-bond Donors 1 2 1
H-bond Acceptors 4 4 4
BBB Permeability Low Low Moderate
Ames Toxicity Non-mutagenic Non-mutagenic Potential mutagenic risk

Key Observations :

  • O-benzoyloximes generally have higher LogP values than thiosemicarbazones, suggesting better membrane permeability.
  • Fluorinated derivatives may carry higher mutagenic risks, necessitating further toxicity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.